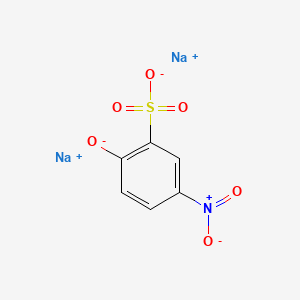

disodium;5-nitro-2-oxidobenzenesulfonate

Description

Contextualization within Nitro-Aromatic and Sulfonate Chemistry

Disodium (B8443419);5-nitro-2-oxidobenzenesulfonate is a member of two significant classes of organic compounds: nitro-aromatics and sulfonates. Nitro-aromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are known for their diverse applications, including in the synthesis of dyes, polymers, and pharmaceuticals. The nitro group is a strong electron-withdrawing group, which influences the chemical reactivity of the aromatic ring.

Sulfonates, containing the functional group R-SO3-, are derivatives of sulfonic acids. Aromatic sulfonic acids and their salts are widely used as intermediates in the synthesis of various products, including detergents and dyes. The sulfonate group imparts water solubility to the molecule, a crucial property for many of its applications. chemicalbook.com The synthesis of such compounds often involves electrophilic aromatic substitution reactions, such as nitration and sulfonation, to introduce the respective functional groups onto the aromatic ring. chemsynlab.com

Historical Perspective on Related Compounds in Scientific Research

The scientific exploration of nitro-aromatic and sulfonate compounds has a rich history. The nitration of phenolsulfonic acids, a process chemically related to the synthesis of the title compound, has been a subject of study for many years. chemsynlab.com Early research focused on understanding the mechanisms of these reactions and the properties of the resulting compounds. For instance, the nitration of phenolsulfonic acids can lead to the introduction of nitro groups onto the benzene (B151609) ring or the substitution of sulfonic groups. chemsynlab.com

Historically, compounds like phenolsulfonic acid have been utilized in analytical methods, such as for the determination of nitrates in water. The development of synthetic methods for nitro-aromatic sulfonic acids was also driven by the demand for intermediates in the dye and pharmaceutical industries. This historical foundation of research into related compounds has paved the way for the development and application of more specialized molecules like disodium;5-nitro-2-oxidobenzenesulfonate.

Current Research Landscape and Emerging Areas for this compound

The primary and most well-documented application of this compound (or its dipotassium (B57713) salt) is as a chromogenic substrate for sulfatase enzymes. scbt.com Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters. In a laboratory setting, this compound is used in colorimetric assays to detect and quantify the activity of specific sulfatases, such as arylsulfatase B. nih.gov

The principle of this assay is that the compound itself is colorless, but when acted upon by a sulfatase, the sulfate group is cleaved, releasing the colored compound 4-nitrocatechol. jci.org The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the amount of enzyme activity. jci.org This application is particularly important in biochemical and clinical research, for example, in the diagnosis of certain metabolic disorders. nih.gov

While the primary application is well-established, emerging research may explore the synthesis of new derivatives with altered properties for use in more sensitive or specific enzyme assays. Further investigations into its potential as a probe to study the activity of other enzymes or in different biological contexts could also be areas of future research. ontosight.ai

Chemical Compound Data

| Property | Value | Source(s) |

| Compound Name | This compound | |

| Synonyms | Dipotassium 2-hydroxy-5-nitrophenyl sulfate, 4-Nitrocatechol sulfate dipotassium salt, p-Nitrocatechol sulfate dipotassium salt | ontosight.aiscbt.com |

| CAS Number | 14528-64-4 (for the dipotassium salt) | cymitquimica.comscbt.com |

| Molecular Formula | C6H3K2NO7S (for the dipotassium salt) | scbt.com |

| Molecular Weight | 311.35 g/mol (for the dipotassium salt) | scbt.com |

| Appearance | Crystalline solid | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-nitro-2-oxidobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO6S.2Na/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13;;/h1-3,8H,(H,11,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHKVRKSLKNVSX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NNa2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889716 | |

| Record name | Benzenesulfonic acid, 2-hydroxy-5-nitro-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34005-16-8 | |

| Record name | Benzenesulfonic acid, 2-hydroxy-5-nitro-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-hydroxy-5-nitro-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-oxido-5-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Disodium;5 Nitro 2 Oxidobenzenesulfonate

Direct Synthesis Routes

Direct synthesis routes involve the sequential introduction of the required functional groups onto a simple benzene (B151609) derivative. The two main approaches are the sulfonation of a nitrophenol or the nitration of a phenolsulfonic acid.

Sulfonation of Nitro-Phenols

One of the primary methods for the synthesis of 2-hydroxy-5-nitrobenzenesulfonic acid, the precursor to the target disodium (B8443419) salt, is the direct sulfonation of p-nitrophenol. In this electrophilic aromatic substitution reaction, p-nitrophenol is treated with a sulfonating agent, typically concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid).

The reaction conditions, such as temperature and the concentration of the sulfonating agent, are critical parameters that influence the regioselectivity and yield of the reaction. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, while the nitro group (-NO2) is a deactivating, meta-directing group. Given the starting material is p-nitrophenol, the incoming sulfo group is directed to the position ortho to the hydroxyl group, which is also meta to the nitro group, yielding the desired 2-hydroxy-5-nitrobenzenesulfonic acid.

A typical laboratory-scale synthesis might involve heating p-nitrophenol with concentrated sulfuric acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Starting Material | Reagent | Key Conditions | Product |

| p-Nitrophenol | Concentrated H₂SO₄ | Heating | 2-Hydroxy-5-nitrobenzenesulfonic acid |

| p-Nitrophenol | Oleum (H₂SO₄ + SO₃) | Controlled temperature | 2-Hydroxy-5-nitrobenzenesulfonic acid |

Nitration of Phenolsulfonic Acids

An alternative direct route is the nitration of a pre-synthesized phenolsulfonic acid. This approach begins with the sulfonation of phenol (B47542) to produce either o-phenolsulfonic acid or p-phenolsulfonic acid. The subsequent nitration of these intermediates can lead to the desired product.

When p-phenolsulfonic acid is nitrated, the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group, while the hydroxyl group is an activating, ortho-, para-directing group. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, will introduce a nitro group primarily at the position ortho to the powerful hydroxyl directing group. This results in the formation of 2-nitrophenol-4-sulfonic acid. pw.edu.pl

It has been observed that the nitration of phenolsulfonic acids can be a complex process, with the potential for the formation of various isomers and dinitrated products depending on the reaction conditions. pw.edu.pl For instance, studies on the nitration of isomeric phenolsulfonic acids have shown that both direct introduction of the nitro group and substitution of the sulfonic group can occur. pw.edu.pl

| Starting Material | Reagent | Key Conditions | Product |

| p-Phenolsulfonic acid | HNO₃ / H₂SO₄ | Controlled temperature | 2-Nitrophenol-4-sulfonic acid (an isomer of the desired product) |

| o-Phenolsulfonic acid | HNO₃ / H₂SO₄ | Controlled temperature | Isomeric nitrophenolsulfonic acids |

To obtain the specific 2-hydroxy-5-nitrobenzenesulfonic acid isomer via this route, careful control over the starting phenolsulfonic acid isomer and nitration conditions is essential.

Base-Catalyzed Generation of Phenoxide and Salt Formation

The final step in the synthesis is the formation of the disodium salt. This is achieved by treating the synthesized 2-hydroxy-5-nitrobenzenesulfonic acid with a suitable sodium base. The acidic protons of both the sulfonic acid group and the phenolic hydroxyl group react with the base to form the corresponding sodium salts.

Commonly, an aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) is used for this neutralization reaction. The addition of two equivalents of the sodium base ensures the deprotonation of both acidic sites, yielding disodium;5-nitro-2-oxidobenzenesulfonate.

The reaction is a straightforward acid-base neutralization:

C₆H₃(OH)(NO₂)(SO₃H) + 2 NaOH → C₆H₃(O⁻Na⁺)(NO₂)(SO₃⁻Na⁺) + 2 H₂O

The resulting disodium salt is typically isolated by precipitation from the reaction mixture, often facilitated by cooling or the addition of a less polar solvent, followed by filtration and drying.

Precursor Chemistry and Intermediate Derivatization

This synthetic strategy involves the construction of a substituted benzene ring with the desired functionalities through a series of reactions starting from more complex precursors.

Synthesis of Substituted Benzenesulfonic Acid Precursors

The synthesis can commence with a benzenesulfonic acid derivative that already contains some of the required substituents or functional groups that can be readily converted to them. For example, a process for preparing 2-carboxy-5-nitrobenzenesulfonic acid involves the oxidation of 2-methyl-5-nitrobenzenesulfonic acid. google.com Although this leads to a carboxylic acid instead of a hydroxyl group, it demonstrates the principle of starting with a substituted benzenesulfonic acid and modifying the substituents.

The synthesis of these precursors often involves standard aromatic substitution reactions. For instance, 2-methyl-5-nitrobenzenesulfonic acid can be prepared by the sulfonation of p-nitrotoluene. google.com

| Precursor | Reaction | Intermediate |

| p-Nitrotoluene | Sulfonation (e.g., with SO₃) | 2-Methyl-5-nitrobenzenesulfonic acid |

Introduction of Nitro and Hydroxyl/Oxido Functionalities

Once a suitable benzenesulfonic acid precursor is obtained, the next steps involve the introduction or modification of the nitro and hydroxyl groups.

The introduction of a nitro group is typically achieved through nitration using a mixture of nitric and sulfuric acids, as described in section 2.1.2. The position of nitration will be directed by the existing substituents on the benzene ring.

The introduction of a hydroxyl group can be more complex. One common industrial method is the hydrolysis of a chlorobenzene (B131634) derivative under high temperature and pressure (the Dow process). For instance, if a chloronitrobenzenesulfonic acid were a viable intermediate, its hydrolysis could yield the desired hydroxy-nitrobenzenesulfonic acid.

Alternatively, a diazonium salt intermediate can be utilized. An aminobenzenesulfonic acid can be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and then subjected to hydrolysis by heating the aqueous solution of the diazonium salt. This sequence would replace the amino group with a hydroxyl group.

The specific sequence of these reactions (sulfonation, nitration, and introduction of the hydroxyl group) is crucial to ensure the correct regiochemistry of the final product due to the directing effects of the different functional groups.

| Intermediate | Reaction Sequence | Product |

| Substituted Benzenesulfonic Acid | 1. Nitration 2. Introduction of Hydroxyl group (e.g., via diazotization-hydrolysis of an amino group) | 2-Hydroxy-5-nitrobenzenesulfonic acid |

Following the successful synthesis of the 2-hydroxy-5-nitrobenzenesulfonic acid intermediate through these derivatization routes, the final step of forming the disodium salt is carried out as described in section 2.1.3.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a sulfonated nitro-aromatic compound, involves critical reaction parameters that must be carefully optimized to maximize yield and purity. The primary synthetic route typically involves the sulfonation of a nitrophenol derivative or the nitration of a phenolsulfonic acid. Optimization focuses on variables such as solvent, temperature, pressure, and the use of catalysts.

Solvent Effects and Reaction Kinetics

The choice of solvent is a critical factor in the sulfonation of nitro-aromatic compounds, significantly influencing reaction rates and product distribution. In many traditional sulfonation processes, the sulfonating agent, such as concentrated sulfuric acid or oleum, also serves as the reaction medium. gla.ac.uk However, this approach can make it difficult to distinguish between the effects of reagent concentration and the physical properties of the solvent. gla.ac.uk

The use of an inert solvent can provide better control over the reaction. For instance, processes have been developed where sulfur trioxide (SO₃) is diluted with a solvent in which it dissolves but which is inert to the reactants. google.com This method avoids the issues of acid dilution from water produced during the reaction. google.com In some cases, the aromatic compound being sulfonated, such as nitrobenzene (B124822), can itself be used as the solvent. gla.ac.uk Studies on the kinetics of sulfonation of various aromatic compounds in nitrobenzene have shown that with sulfur trioxide as the agent, the reaction is second order with respect to SO₃. gla.ac.uk

Research into optimizing related syntheses has highlighted the efficacy of aqueous-organic solvent mixtures. In one study, a water-ethanol (H₂O-EtOH) mixture was found to be highly effective, leading to excellent yields. researchgate.net The use of water as a solvent has been shown to outperform many organic solvents in certain catalytic reactions, leading to high yields in shorter reaction times. researchgate.net

Below is a table summarizing the effect of different solvents on reaction yield in a representative catalytic synthesis of a nitro-aromatic derivative.

| Solvent | Yield (%) | Reaction Time (min) |

| Water | 85 | 60 |

| Ethanol | 74 | 90 |

| Methanol | 68 | 90 |

| Acetonitrile | 65 | 90 |

| Dichloromethane (DCM) | 52 | 90 |

| Tetrahydrofuran (THF) | 48 | 90 |

This interactive table is based on data from optimization studies on related catalytic reactions and illustrates the significant impact of solvent choice. researchgate.net

Temperature and Pressure Optimization

Temperature is a key parameter in controlling the rate and selectivity of sulfonation. The sulfonation of aromatic compounds must often be carried out at or below 100°C to prevent side reactions and degradation. google.com A preferred temperature range for sulfonation with sulfur trioxide in a solvent is between 20°C and 80°C, with 40°C to 60°C being particularly favored. google.com

Systematic studies to find the optimal temperature have shown a direct correlation between temperature and product yield up to a certain point. For example, in the synthesis of a pyridine (B92270) derivative, the optimal temperature was determined to be 72°C when using a water-ethanol solvent system. researchgate.net

Pressure adjustments are primarily necessary when dealing with volatile reactants or solvents, ensuring they remain in the liquid phase at the desired reaction temperature. google.com In modern, highly efficient systems like microreactors, precise temperature control is crucial. Solvent-free sulfonation of nitrobenzene with SO₃ in a microreactor has achieved high conversion and yield with residence times of less than two seconds, a feat made possible by rapid heat exchange and precise temperature management. researchgate.net

| Parameter | Range Studied | Optimal Value |

| Temperature (°C) | 25 - 100 | 72 |

| Water in Ethanol (%) | 0 - 100 | 33 |

This interactive table is derived from an optimization study for a related synthesis, demonstrating the process of identifying optimal temperature and solvent composition. researchgate.net

Catalytic Approaches in Synthesis

While traditional sulfonation uses strong acids like sulfuric acid, which acts as both reactant and catalyst, modern synthetic methods increasingly employ other catalytic systems to improve efficiency, selectivity, and environmental friendliness. masterorganicchemistry.com The actual electrophile in conventional aromatic sulfonation is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com

Various metal-based catalysts have been explored. For instance, indium(III) chloride (InCl₃) has been shown to be an effective catalyst. In an optimized process, a 10 mol% loading of InCl₃ in a water-ethanol mixture under reflux conditions resulted in a 92% yield. researchgate.net Increasing or decreasing the catalyst amount from this optimal loading led to a significant reduction in yield. researchgate.net Heterogeneous catalysts, such as titanium dioxide (TiO₂) nanoparticles, have also been successfully used, with a 10 mol% loading in water proving to be the most efficient for certain Michael addition reactions involving nitro-isoxazole alkenes. researchgate.net

The development of solid acid catalysts, such as sulfated natural zeolites, represents a significant advancement. These catalysts are attractive due to their potential for enhanced regioselectivity and easier separation from the reaction mixture. researchgate.net

| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |

| InCl₃ | 10 | Water-Ethanol (8:2) | 92 |

| InCl₃ | 5 | Water-Ethanol (8:2) | 75 |

| InCl₃ | 15 | Water-Ethanol (8:2) | 82 |

| TiO₂ NPs | 10 | Water | 85 |

| TiO₂ NPs | 5 | Water | 65 |

This interactive table collates data from studies on catalytic systems, illustrating the importance of optimizing catalyst loading. researchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis of Sulfonated Nitro-Aromatics

The synthesis of sulfonated nitro-aromatics is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental and economic impact of chemical processes. researchgate.net Key areas of focus include the use of environmentally benign solvents, alternative energy sources, and safer reagents.

A significant green approach is the move towards sustainable solvents or solvent-free conditions. Deep Eutectic Solvents (DES) have been successfully used as a reaction medium for the copper-catalyzed synthesis of sulfonamides from nitro compounds, avoiding the use of volatile organic compounds (VOCs). rsc.org Water has also been identified as a green reaction medium that can lead to excellent yields. researchgate.net Furthermore, processes have been developed for the sulfonation of nitrobenzene under solvent-free conditions using microreactors, which dramatically reduces waste and improves process safety. researchgate.net

The use of alternative energy sources, such as microwaves, can minimize the energy requirements of chemical processes. Microwave-assisted reactions can accelerate reaction rates and improve product yields, leading to better energy efficiency compared to conventional heating. researchgate.net

Another core principle is the use of solid-supported reagents and catalysts. Zeolite-based solid acid catalysts, for example, can replace hazardous liquid acids like sulfuric acid in nitration reactions, offering the advantages of being reusable and producing fewer waste streams. researchgate.net The development of methods using safer reagents, such as replacing traditional nitrating mixtures (HNO₃/H₂SO₄) with alternatives like 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate, also contributes to a greener synthetic profile by operating under milder conditions and producing excellent yields. orgchemres.org

Advanced Structural Elucidation and Spectroscopic Characterization of Disodium;5 Nitro 2 Oxidobenzenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.

The ¹H NMR spectrum of the aromatic core of disodium (B8443419);5-nitro-2-oxidobenzenesulfonate is expected to exhibit distinct signals corresponding to the protons on the benzene (B151609) ring. Based on the analysis of its derivative, the aromatic protons are anticipated in the downfield region, typically between 7.32 and 8.43 ppm. nih.gov This significant downfield shift is attributable to the deshielding effects of the electron-withdrawing nitro (-NO₂) and sulfonate (-SO₃⁻) groups, as well as the electronegative oxygen atom of the phenoxide. The specific chemical shifts and coupling patterns would be dictated by the substitution pattern on the benzene ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.50 - 7.80 | Doublet | 8.0 - 9.0 |

| H-4 | 8.20 - 8.50 | Doublet of doublets | 8.0 - 9.0, 2.0 - 3.0 |

| H-6 | 8.00 - 8.30 | Doublet | 2.0 - 3.0 |

Note: The above data is an estimation based on general principles of NMR spectroscopy and data from related structures.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For the 5-nitro-2-oxidobenzenesulfonate moiety, distinct signals are expected for each of the six aromatic carbons. The carbons directly attached to the electron-withdrawing substituents (nitro, sulfonate, and phenoxide groups) would appear significantly downfield. In a reported derivative, the carbon attached to the sulfonate group (Ar-SO₃⁻) was observed at approximately 137.89 ppm, the carbon bonded to the nitro group (Ar-NO₂) at 146.15 ppm, and the carbon of the phenoxide (Ar-O⁻) at 160.72 ppm. nih.gov The remaining aromatic carbons are expected to resonate between 109 and 135 ppm. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-O⁻) | 160.72 |

| C-2 (C-SO₃⁻) | 137.89 |

| C-3 | 123.01 |

| C-4 | 127.72 |

| C-5 (C-NO₂) | 146.15 |

| C-6 | 109.43 |

Note: The chemical shifts are based on the data reported for a substituted derivative and may vary slightly for the title compound. nih.gov

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, allowing for the definitive assignment of the H-3, H-4, and H-6 signals.

An HSQC or HMQC spectrum would establish the direct one-bond correlations between the protons and their attached carbon atoms, enabling the assignment of the corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

The FT-IR spectrum of disodium;5-nitro-2-oxidobenzenesulfonate would be characterized by absorption bands corresponding to its key functional groups. The presence of the nitro group is typically confirmed by strong asymmetric and symmetric stretching vibrations. The sulfonate group also exhibits characteristic strong stretching vibrations. The aromatic ring will show C-H and C=C stretching vibrations. In a related compound, a band at 3470 cm⁻¹ was attributed to the O-H stretch, which would be absent in the disodium salt. nih.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |

| Asymmetric SO₃⁻ Stretch | 1250 - 1150 | Strong |

| Symmetric SO₃⁻ Stretch | 1080 - 1030 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-S Stretch | 800 - 700 | Medium |

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data regarding the mass spectrometry or X-ray crystallography of the chemical compound "this compound" could be located. The search included various synonyms and related chemical classes. While general information on the analytical techniques mentioned in the outline—such as Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction—is widely available, its application to this particular compound is not documented in the accessible literature.

The search results did yield information for structurally related compounds, such as other nitrophenols and aromatic sulfonates, but per the user's strict instructions, this information has been excluded as it does not pertain directly to "this compound."

Consequently, it is not possible to generate the requested article with detailed, scientifically accurate research findings and data tables for the specified subsections. The absence of published data for this compound prevents a factual and evidence-based response that adheres to the provided outline.

Theoretical and Computational Investigations of Disodium;5 Nitro 2 Oxidobenzenesulfonate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of disodium (B8443419);5-nitro-2-oxidobenzenesulfonate at the molecular level. These computational methods provide insights into the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the 5-nitro-2-oxidobenzenesulfonate anion, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can elucidate the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for identifying the electrophilic and nucleophilic sites within the molecule. In the 5-nitro-2-oxidobenzenesulfonate anion, the negatively charged regions, indicated in red on an MEP map, are susceptible to electrophilic attack and are expected to be localized around the sulfonate and phenoxide oxygen atoms. The positive regions, shown in blue, indicate sites prone to nucleophilic attack, likely associated with the nitro group and the aromatic ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of the 5-nitro-2-oxidobenzenesulfonate Anion

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Energy Gap | 3.6 eV |

| Dipole Moment | 5.7 D |

Note: These values are hypothetical and serve as an illustration of the data obtained from DFT calculations.

Ab Initio Calculations for Energy and Geometry Optimization

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy energy calculations and geometry optimization. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be used to determine the most stable three-dimensional structure of the 5-nitro-2-oxidobenzenesulfonate anion.

Geometry optimization seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental for understanding the molecule's shape and steric properties.

Table 2: Hypothetical Optimized Geometrical Parameters of the 5-nitro-2-oxidobenzenesulfonate Anion from Ab Initio Calculations

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.78 | O-S-O | 112.5 |

| S-O | 1.45 | C-C-S | 121.0 |

| C-N | 1.47 | O-N-O | 124.0 |

| N-O | 1.22 | C-C-N | 118.5 |

| C-O⁻ | 1.26 | C-C-O⁻ | 123.0 |

Note: These values are hypothetical and represent typical outputs from ab initio geometry optimization.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of the behavior of disodium;5-nitro-2-oxidobenzenesulfonate in different environments.

Solvation Behavior in Aqueous and Organic Media

MD simulations can be used to investigate how the 5-nitro-2-oxidobenzenesulfonate anion and its sodium counter-ions interact with solvent molecules, such as water or organic solvents. By simulating the system over a period of time, the formation and dynamics of the solvation shells around the ions can be analyzed.

In an aqueous medium, the polar sulfonate and nitro groups, as well as the phenoxide oxygen, are expected to form strong hydrogen bonds with water molecules. The radial distribution function (RDF) is a key metric obtained from MD simulations that describes the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. The analysis of RDFs can quantify the structure of the solvation shells.

Conformational Analysis and Intermolecular Interactions

While the benzene (B151609) ring of 5-nitro-2-oxidobenzenesulfonate is rigid, the sulfonate and nitro groups can rotate around their bonds with the ring. MD simulations can explore the conformational landscape of the anion and determine the preferred orientations of these substituent groups.

Furthermore, in concentrated solutions, MD simulations can reveal the nature and strength of intermolecular interactions between the anions and their counter-ions. This includes the formation of ion pairs and larger aggregates, which can significantly influence the properties of the solution.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical models.

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). The calculated vibrational frequencies correspond to the different normal modes of vibration of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For instance, characteristic vibrational frequencies are expected for the S=O and N=O stretching modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical predictions are valuable for interpreting experimental NMR spectra and for confirming the molecular structure.

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for the 5-nitro-2-oxidobenzenesulfonate Anion

| Spectroscopic Data | Predicted Value |

| S=O Symmetric Stretch | 1050 cm⁻¹ |

| S=O Asymmetric Stretch | 1250 cm⁻¹ |

| N=O Symmetric Stretch | 1350 cm⁻¹ |

| N=O Asymmetric Stretch | 1530 cm⁻¹ |

| Aromatic C-H ¹H NMR | 7.5 - 8.5 ppm |

| Aromatic C ¹³C NMR | 120 - 150 ppm |

Note: These values are hypothetical and illustrative of the data that can be obtained from spectroscopic predictions.

Computational NMR Chemical Shift Prediction

No studies reporting the computational prediction of 1H or 13C NMR chemical shifts for this compound were identified. This type of analysis, typically performed using methods like Density Functional Theory (DFT), would be invaluable for confirming the compound's structure and understanding the electronic environment of its atoms.

Vibrational Frequency Calculations and Spectral Interpretation

Information regarding the theoretical vibrational frequencies and the interpretation of the infrared (IR) and Raman spectra for this compound is not available. Such calculations would help in assigning the vibrational modes of the molecule, providing a deeper understanding of its structural and bonding characteristics.

UV-Vis Absorption and Emission Spectra Modeling

There is a lack of published research on the modeling of the UV-Vis absorption and emission spectra of this compound. Time-dependent DFT (TD-DFT) is a common method for these predictions, which would elucidate the electronic transitions and photophysical properties of the molecule.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. For this compound, no such computational studies on its synthesis or degradation were found.

Transition State Analysis of Key Synthetic Steps

A computational analysis of the transition states for the key synthetic steps involved in the formation of this compound has not been reported. This type of investigation would provide critical insights into the reaction kinetics and help optimize synthetic routes.

Theoretical Studies of Degradation Pathways

There are no available theoretical studies on the potential degradation pathways of this compound. Computational modeling could predict the most likely degradation products and mechanisms, which is essential for assessing the environmental fate and stability of the compound.

Coordination Chemistry and Metal Complexation Studies Involving Disodium;5 Nitro 2 Oxidobenzenesulfonate

Ligand Properties and Chelating Capabilities

Disodium (B8443419);5-nitro-2-oxidobenzenesulfonate, in its deprotonated form (5-nitro-2-sulfonatophenoxide), acts as a multidentate ligand. The potential for this ligand to form stable chelate rings with metal ions is a key aspect of its coordinating ability. The geometry and electronic properties of the donor atoms—the phenoxide oxygen, the oxygens of the sulfonate group, and potentially the nitro group—dictate the nature and stability of the resulting metal complexes.

The primary binding sites for metal ions in the 5-nitro-2-sulfonatophenoxide ligand are the phenoxide oxygen and one of the oxygen atoms from the sulfonate group. The phenoxide group, being a hard donor, typically forms strong coordinate bonds with a variety of metal ions. Upon deprotonation of the parent phenol (B47542), the resulting phenoxide oxygen is a potent coordinating agent.

The sulfonate group (-SO₃⁻), while often considered a weakly coordinating anion, can participate in metal binding, particularly when positioned to form a stable chelate ring. In the case of 5-nitro-2-sulfonatophenoxide, the ortho-positioning of the phenoxide and sulfonate groups allows for the formation of a six-membered chelate ring with a coordinated metal ion. This chelation significantly enhances the thermodynamic stability of the resulting metal complexes compared to monodentate coordination. The formation of such chelates can prevent the precipitation of metal hydroxides at higher pH values by keeping the metal ion in solution.

The nitro group (-NO₂) at the 5-position of the aromatic ring has a significant indirect influence on the ligand's donor strength. As a potent electron-withdrawing group, it reduces the electron density on the aromatic ring, including the phenoxide oxygen. taylorandfrancis.com This decrease in electron density lowers the basicity of the phenoxide oxygen, which in turn can affect the stability of the metal-ligand bond. taylorandfrancis.com Generally, a less basic donor group forms a less stable complex.

While the nitro group itself is not typically a primary coordination site, especially in the presence of stronger donors like the phenoxide and sulfonate groups, its participation in coordination cannot be entirely ruled out under certain conditions. The oxygen atoms of the nitro group are potential, albeit weak, donor sites.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-nitro-2-sulfonatophenoxide can generally be achieved by reacting a soluble salt of the desired metal with an aqueous solution of disodium;5-nitro-2-oxidobenzenesulfonate. The reaction conditions, such as pH and temperature, can be adjusted to optimize the formation and crystallization of the complex.

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including 5-nitro-2-sulfonatophenoxide. The formation of stable complexes with transition metals like cobalt(II), nickel(II), copper(II), and zinc(II) can be anticipated based on the behavior of similar ligands such as those derived from 5-nitrosalicylaldehyde. researchgate.net The stoichiometry of these complexes is often found to be 1:2 (metal:ligand). researchgate.net

Characterization of these complexes typically involves a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Can confirm the coordination of the phenoxide and sulfonate groups by observing shifts in their characteristic vibrational frequencies upon complexation.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry around the metal center.

Magnetic Susceptibility Measurements: Help in determining the spin state of the metal ion and thus inferring the coordination environment.

The following table summarizes expected coordination behavior for some transition metal complexes:

| Metal Ion | Expected Geometry | Metal:Ligand Ratio |

| Co(II) | Octahedral | 1:2 |

| Ni(II) | Octahedral | 1:2 |

| Cu(II) | Distorted Octahedral | 1:2 |

| Zn(II) | Octahedral | 1:2 |

This data is inferred from studies on analogous nitro-containing ligands.

Lanthanide and actinide ions are hard acids and therefore exhibit a strong affinity for oxygen donor ligands. The phenoxide and sulfonate groups of 5-nitro-2-sulfonatophenoxide are thus expected to be effective binding sites for these f-block elements. Studies on lanthanide complexes with similar ligands, such as 5-nitropicolinic acid, have shown the formation of coordination polymers with intricate structures. nih.govnih.gov

In aqueous solutions, water molecules often play a crucial role in the coordination sphere of lanthanide ions. The final structure of the complex can be influenced by the lanthanide contraction, where the ionic radius decreases across the series. researchgate.net This can lead to variations in the coordination number and geometry of the complexes formed with different lanthanide elements.

Main group metals also form complexes with 5-nitro-2-sulfonatophenoxide. The nature of these interactions will largely depend on the specific metal ion. For instance, alkali metals like sodium are expected to form primarily ionic interactions, while heavier main group elements with higher charge densities can form more covalent coordination compounds. The study of these complexes can provide valuable information on the role of the sulfonate group in stabilizing complexes with a wide range of metal ions.

Structural Analysis of Coordination Compounds

The elucidation of the precise structure of metal complexes involving 5-nitro-2-oxidobenzenesulfonate is critical for understanding their chemical behavior and potential applications. Researchers employ a combination of single-crystal X-ray diffraction and various spectroscopic techniques to achieve a comprehensive structural characterization.

X-ray Crystallography of Metal-Ligand Architectures

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While specific crystallographic data for metal complexes of 5-nitro-2-oxidobenzenesulfonate are not widely available in foundational literature, studies on closely related ligands, such as substituted salicylates, offer insights into potential structural motifs. For instance, research on metal complexes with 5-nitrosalicylaldehyde derivatives suggests that the coordination typically involves the phenolate (B1203915) and aldehyde oxygen atoms, leading to the formation of stable chelate rings. nih.gov In the case of 5-nitro-2-oxidobenzenesulfonate, coordination is expected to primarily involve the phenolate and carboxylate oxygens, which would form a stable six-membered chelate ring with a metal ion. The sulfonate group might participate in further coordination to the same or an adjacent metal center, leading to the formation of polynuclear structures or extended coordination polymers. The nitro group generally does not participate in coordination but influences the electronic properties of the ligand and can be involved in hydrogen bonding.

A hypothetical structure of a transition metal complex, for example with Copper(II), could feature a distorted octahedral or square planar geometry, depending on the other coordinating ligands and the stoichiometry of the complex. nih.gov

Table 1: Representative Crystallographic Parameters for a Hypothetical Metal-5-nitro-2-oxidobenzenesulfonate Complex

| Parameter | Expected Value/Characteristic |

| Coordination Geometry | Distorted Octahedral, Square Planar, or Tetrahedral |

| Metal-Oxygen (phenolate) Bond Length | Typically 1.9 - 2.1 Å for first-row transition metals |

| Metal-Oxygen (carboxylate) Bond Length | Typically 2.0 - 2.2 Å for first-row transition metals |

| Chelate Ring Size | 6-membered ring (M-O-C-C-C-O) |

| Intermolecular Interactions | Hydrogen bonding involving sulfonate and nitro groups |

This table is illustrative and based on data from structurally similar complexes.

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, EPR)

Spectroscopic methods are invaluable for probing the formation of complexes in solution and for characterizing their electronic properties.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex with 5-nitro-2-oxidobenzenesulfonate is typically accompanied by significant changes in the UV-Vis absorption spectrum. The ligand itself will exhibit absorptions in the UV region due to π-π* transitions within the aromatic ring. Upon complexation, shifts in the positions and intensities of these bands (both hypsochromic and bathochromic shifts) are observed. More importantly, the formation of metal-ligand bonds can give rise to new absorption bands in the visible region, known as ligand-to-metal charge transfer (LMCT) or d-d transition bands. For transition metal complexes, the d-d transitions are often weak but provide crucial information about the coordination geometry and the ligand field strength.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), Fe(III), and V(IV). rsc.org The EPR spectrum provides detailed information about the electronic environment of the unpaired electron(s). For instance, the g-values obtained from an EPR spectrum of a Cu(II) complex can help to determine the ground electronic state and the geometry of the complex. nih.gov For a Cu(II) complex in a square-planar or distorted octahedral environment, one would typically observe an axial spectrum with g|| > g⊥ > 2.0023, which is characteristic of a dx²-y² ground state. nih.gov

Table 2: Expected Spectroscopic Data for a Paramagnetic Metal Complex of 5-nitro-2-oxidobenzenesulfonate

| Spectroscopic Technique | Parameter | Expected Observation | Information Gained |

| UV-Vis | λmax (nm) | Shift in ligand-centered bands; new bands in the visible region (e.g., 400-700 nm for d-d transitions). | Confirmation of complex formation, coordination geometry. |

| EPR (for Cu(II)) | g-values | Anisotropic signal, e.g., g | |

| EPR (for V(IV)) | g-values | g |

This table is illustrative and based on general principles and data from similar paramagnetic complexes.

Applications of Metal Complexes in Catalysis and Sensing

The functional groups present on the 5-nitro-2-oxidobenzenesulfonate ligand make its metal complexes attractive candidates for applications in catalysis and chemical sensing.

Catalysis: Metal complexes are widely used as catalysts in a variety of organic transformations. researchgate.net The specific metal center and the coordination environment play a crucial role in determining the catalytic activity and selectivity. For example, complexes of transition metals like copper, iron, and palladium with ligands bearing oxygen and nitrogen donors have been shown to catalyze oxidation, reduction, and cross-coupling reactions. researchgate.net A metal complex of 5-nitro-2-oxidobenzenesulfonate could potentially catalyze oxidation reactions, where the metal center shuttles between different oxidation states. The electron-withdrawing nitro group can modulate the redox potential of the metal center, thereby influencing its catalytic efficacy. The sulfonate group imparts water solubility, which is highly desirable for green chemistry applications, allowing reactions to be performed in aqueous media.

Sensing: The design of chemical sensors often relies on the interaction of an analyte with a receptor molecule that produces a measurable signal. Metal complexes can act as effective sensors, where the binding of an analyte to the metal center or the ligand framework leads to a change in a spectroscopic or electrochemical property. thieme-connect.de For instance, a luminescent metal complex might exhibit quenching or enhancement of its emission upon binding to a specific ion or molecule. The 5-nitro-2-oxidobenzenesulfonate ligand provides multiple sites for interaction with analytes through coordination or hydrogen bonding. A change in the coordination environment of the metal upon analyte binding could be signaled by a change in the UV-Vis or fluorescence spectrum, forming the basis for a colorimetric or fluorometric sensor. mdpi.com

Derivatives and Functionalization Strategies of Disodium;5 Nitro 2 Oxidobenzenesulfonate

Modification of the Aromatic Ring System

The aromatic ring of 5-nitro-2-oxidobenzenesulfonate is subject to substitution reactions, with the outcome heavily influenced by the directing effects of the existing functional groups.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. quora.com The rate and position of this substitution are controlled by the substituents already present on the ring. In the case of 5-nitro-2-oxidobenzenesulfonate, the ring possesses one strongly activating group (the phenoxide, -O⁻) and two deactivating groups (the nitro, -NO₂, and sulfonate, -SO₃⁻ groups).

The phenoxide group is a powerful activating substituent that directs incoming electrophiles to the positions ortho and para to it. learncbse.in Conversely, the nitro and sulfonate groups are strong deactivating substituents that direct incoming electrophiles to the meta position relative to themselves. wikipedia.org The interplay of these directing effects determines the regioselectivity of the reaction. Given the powerful activating nature of the phenoxide, it is the dominant directing group. ukessays.com

The available positions for substitution are C3, C4, and C6.

Position C6: This position is ortho to the activating phenoxide group and ortho to the deactivating sulfonate group.

Position C4: This position is para to the deactivating sulfonate group and meta to both the activating phenoxide and the deactivating nitro group.

Position C3: This position is meta to the activating phenoxide group and ortho to the deactivating nitro group.

Considering these factors, electrophilic attack is most likely to occur at the position most strongly activated by the phenoxide group, which is position C6 (ortho to the phenoxide).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence |

| Phenoxide (-O⁻) | C2 | Activating | ortho, para |

| Nitro (-NO₂) | C5 | Deactivating | meta |

| Sulfonate (-SO₃⁻) | C1 | Deactivating | meta |

Common electrophilic aromatic substitution reactions include nitration (introduction of another -NO₂ group) and sulfonation (introduction of another -SO₃H group). wikipedia.org For instance, further nitration would likely introduce a second nitro group at the C6 position, driven by the directing effect of the phenoxide group. ukessays.compaspk.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is uncommon for simple benzene (B151609) rings but is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In 5-nitro-2-oxidobenzenesulfonate, the nitro group at C5 can activate the ring for nucleophilic attack. The positions ortho (C4, C6) and para (C2) to the nitro group are electronically activated. While the parent molecule lacks a conventional leaving group like a halide, SNAr reactions can still be envisioned. For example, under forcing conditions, the sulfonate group at C1, which is para to the nitro group, could potentially be displaced by a strong nucleophile.

More relevant is the Vicarious Nucleophilic Substitution (VNS), a method that allows for the nucleophilic replacement of hydrogen in nitro-activated aromatic rings. organic-synthesis.com In a VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the electron-deficient ring. organic-synthesis.com This could potentially allow for the introduction of new substituents at positions C4 or C6 of the 5-nitro-2-oxidobenzenesulfonate ring.

Derivatization of Sulfonate and Phenoxide Groups

The exocyclic functional groups of the molecule, the sulfonate and phenoxide moieties, are readily accessible for various derivatization reactions, allowing for the synthesis of esters, amides, and ethers.

The sulfonate group (-SO₃⁻) can be converted into sulfonate esters and sulfonamides. This typically requires a two-step process. First, the sulfonic acid (or its salt) is converted into a more reactive sulfonyl chloride (-SO₂Cl) intermediate. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Once the sulfonyl chloride is formed, it can readily react with nucleophiles:

Esterification: Reaction with an alcohol (R'-OH) or a phenol (B47542) (Ar'-OH) in the presence of a base yields a sulfonate ester (Ar-SO₂OR' or Ar-SO₂OAr').

Amidation: Reaction with a primary or secondary amine (R'-NH₂ or R'₂NH) yields a sulfonamide (Ar-SO₂NHR' or Ar-SO₂NR'₂).

These reactions provide a robust method for attaching a wide variety of organic moieties to the molecule via the sulfur atom.

The phenoxide group (-O⁻) is a strong nucleophile and can be easily alkylated or acylated to form ethers and esters, respectively.

Alkylation (Ether Formation): The Williamson ether synthesis is a classic method for this transformation. byjus.com The phenoxide ion reacts with a primary alkyl halide (R-X, where X = Cl, Br, I) via an SN2 mechanism to yield an aryl ether (Ar-O-R). byjus.commasterorganicchemistry.com This reaction is highly efficient for methyl and primary alkyl halides. masterorganicchemistry.com Common conditions involve the use of a base like potassium carbonate in a solvent such as acetonitrile. organic-synthesis.com

Acylation (Ester Formation): The Schotten-Baumann reaction is a widely used method for the acylation of phenols. iitk.ac.invedantu.com The phenoxide reacts with an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O) in the presence of an aqueous base like sodium hydroxide (B78521) to form a phenyl ester (Ar-O-COR). iitk.ac.inblogspot.com The presence of the electron-withdrawing nitro group does not hinder this reaction, as demonstrated by the successful acylation of 4-nitrophenol. researchgate.netrsc.org

Table 2: Reagents for Derivatization of Functional Groups

| Functional Group | Desired Derivative | Reaction Type | Typical Reagents |

| Sulfonate | Sulfonate Ester | Esterification | 1. SOCl₂ or PCl₅2. Alcohol (R-OH) / Base |

| Sulfonate | Sulfonamide | Amidation | 1. SOCl₂ or PCl₅2. Amine (R-NH₂) / Base |

| Phenoxide | Aryl Ether | Alkylation | Alkyl Halide (R-X) / Base (e.g., K₂CO₃) |

| Phenoxide | Phenyl Ester | Acylation | Acyl Chloride (R-COCl) / Aqueous Base (e.g., NaOH) |

Synthesis of Polymeric Derivatives and Conjugates

The multiple reactive sites on 5-nitro-2-oxidobenzenesulfonate make it a valuable monomer or functionalizing agent for the synthesis of polymers and conjugates.

One major pathway to polymerization involves the nucleophilic character of the phenoxide group. Aromatic polyethers can be synthesized via nucleophilic aromatic substitution, where a bisphenoxide salt displaces activated dihalides or dinitro compounds at high temperatures. researchgate.net In this context, the 5-nitro-2-oxidobenzenesulfonate could act as a comonomer with a dihaloaromatic compound, incorporating its unique combination of nitro and sulfonate groups into the polymer backbone. Such polymers would be expected to have distinct thermal and mechanical properties.

Furthermore, the compound can be used as a monomer for creating sulfonated aromatic polymers. google.comresearchgate.net These materials are of significant interest for applications such as proton exchange membranes in fuel cells, where the sulfonic acid groups facilitate proton transport. researchgate.netosti.gov By polymerizing monomers like 5-nitro-2-oxidobenzenesulfonate, polymers with a high and regularly distributed sulfonation degree can be achieved.

Conjugation to other molecules or materials is also feasible. The functional groups can serve as handles for attachment. For instance, the sulfonate group can be used to impart water solubility and create charged interactions, making it a useful moiety for modifying biomaterials or creating interfacial layers in electronic devices. researchgate.netmdpi.comrsc.org The phenoxide allows for covalent attachment to polymer backbones or surfaces through ether linkages. The nitro group can also be chemically reduced to an amine, which provides another reactive site for conjugation, for example, through amide bond formation.

Covalent Polymerization Strategies

Covalent polymerization involves the formation of strong, irreversible bonds to create long-chain polymer molecules. For disodium (B8443419);5-nitro-2-oxidobenzenesulfonate, polymerization could potentially proceed through several of its functional groups. The aromatic ring can be activated for electrophilic substitution, allowing for the introduction of polymerizable groups. Furthermore, the nitro group can be reduced to an amine, which can then participate in condensation polymerization reactions, such as the formation of polyamides or polyimines.

Another potential strategy involves the phenoxide group, which could act as a nucleophile in polymerization reactions. For instance, it could be involved in the formation of polyethers through Williamson ether synthesis with appropriate difunctional monomers. The sulfonate group, while generally less reactive, could be used to influence the solubility and ionic properties of the resulting polymer.

Table 1: Potential Covalent Polymerization Strategies

| Functional Group | Polymerization Approach | Potential Polymer Type |

| Aromatic Ring | Electrophilic substitution with polymerizable groups | Vinyl polymers, etc. |

| Nitro Group (reduced to amine) | Condensation polymerization | Polyamides, Polyimines |

| Phenoxide Group | Nucleophilic substitution | Polyethers |

While these strategies are chemically plausible, specific research on the covalent polymerization of disodium;5-nitro-2-oxidobenzenesulfonate is not extensively documented in publicly available literature. The development of such polymers would depend on the careful selection of reaction conditions to favor polymerization over other potential side reactions.

Self-Assembly into Supramolecular Structures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This compound possesses several features that could facilitate its self-assembly into supramolecular structures. The presence of both an anionic sulfonate group and a delocalized charge on the phenoxide-nitroaromatic system allows for electrostatic interactions, including ion-ion and ion-dipole forces.

The aromatic ring can participate in π-π stacking interactions, which are a significant driving force for the assembly of aromatic molecules. Additionally, hydrogen bonding could play a role, particularly if the phenoxide is protonated or if co-assembling molecules with hydrogen bond donor groups are introduced. The interplay of these non-covalent forces—electrostatic interactions, π-π stacking, and hydrogen bonding—could lead to the formation of various supramolecular architectures such as micelles, vesicles, or liquid crystals in solution. The specific nature of the self-assembled structure would be highly dependent on factors like concentration, temperature, solvent polarity, and the presence of other ions.

Design of Probes and Tags through Functionalization

The functional groups of this compound also make it a candidate for functionalization in the design of chemical probes and tags. The nitroaromatic moiety is known to have interesting electronic and optical properties that can be exploited for sensing applications.

Functionalization of nitrophenols and their derivatives has been a strategy for developing fluorescent and electrochemical sensors. For instance, the electron-withdrawing nature of the nitro group can influence the fluorescence of a molecule, making it susceptible to quenching or enhancement upon interaction with an analyte. This principle is utilized in the design of fluorescent probes for detecting various species.

In the context of electrochemical sensors, the nitro group is electrochemically active and can be reduced. This electrochemical signal can be modulated by the binding of an analyte to a receptor unit that is covalently linked to the nitrophenol scaffold. Functionalized graphene oxide and other nanomaterials have been used in conjunction with nitrophenol derivatives to create sensitive electrochemical sensors for environmental monitoring. nih.gov For example, a pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide composite has been developed for the highly sensitive detection of 4-nitrophenol. nih.gov

Furthermore, sulfonyl-containing compounds can be used to create fluorescent tags for peptides and proteins. nih.govnih.gov While not directly involving this compound, these studies demonstrate the utility of the sulfonate group in probe design. nih.govnih.gov By attaching a fluorophore to a sulfonated nitrophenol, it might be possible to create a water-soluble probe with environmentally sensitive fluorescence, suitable for biological imaging applications. The design of such probes often involves creating a system where the fluorescence is "turned on" or "turned off" in the presence of a specific target molecule or a change in the local environment.

Applications in Advanced Materials and Chemical Probes Research Oriented

Development of Fluorescent Probes and Labels

There is no available research data to suggest that disodium (B8443419);5-nitro-2-oxidobenzenesulfonate has been utilized in the development of fluorescent probes or labels.

Mechanisms of Fluorescence Quenching and Enhancement

Information on the fluorescence properties, including quenching or enhancement mechanisms, for this specific compound is not documented in the reviewed scientific literature.

Ratiometric Probes and Environment-Sensitive Fluorophores

No studies were found that describe the development or use of disodium;5-nitro-2-oxidobenzenesulfonate as a ratiometric or environment-sensitive fluorophore.

Integration into Functional Materials

Research detailing the integration of this compound into functional materials is not available.

Chromogenic and Thermochromic Materials

There is no evidence in the scientific literature to support the use of this compound in chromogenic or thermochromic materials.

pH-Responsive Materials and Sensors

Use as pH Indicators and Acid-Base Probes

No data is available on the properties of this compound as a pH indicator, such as its pKa value or color transition range.

Research Tools in Biological Systems

Extensive searches did not yield any specific information on the application of this compound as a research tool in biological systems, including cellular processes, neurobiology, or pathophysiology.

Investigation of Biochemical Pathways

There is no available research data detailing the use of this compound for the investigation of biochemical pathways.

Probing Protein-Ligand Interactions

No studies were identified that utilize this compound as a probe for studying protein-ligand interactions.

Environmental Fate and Ecotoxicological Studies Non Human Organisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance by non-living environmental factors such as sunlight, water, and other chemicals.

Photolysis is the decomposition of molecules by light. Currently, there are no available studies that investigate the photolytic degradation of disodium (B8443419);5-nitro-2-oxidobenzenesulfonate. Research in this area would need to determine the compound's light absorption properties, the quantum yield of its degradation, and the identification of its photoproducts.

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Oxidation involves the loss of electrons. No data could be found regarding the susceptibility of disodium;5-nitro-2-oxidobenzenesulfonate to hydrolysis or oxidation under typical environmental conditions. Studies would be required to determine the rate of these reactions at different pH values and temperatures.

Biotic Transformation and Biodegradation

Biotic transformation refers to the alteration of a substance by living organisms, primarily microorganisms.

The biodegradation of many nitroaromatic and sulfonated compounds has been studied, but no research has been published on the microbial degradation of this compound. Future studies would need to identify microbial species capable of degrading this compound, elucidate the metabolic pathways involved, and identify the resulting breakdown products.

Specific enzymes are responsible for the biodegradation of chemical compounds. There is no information available on the enzymes that might be involved in the transformation of this compound. Research would be necessary to isolate and characterize the enzymes and understand their mechanisms of action.

Bioaccumulation Potential in Non-Human Biota

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. No studies have been conducted to assess the potential for this compound to bioaccumulate in aquatic or terrestrial organisms. To determine this, studies measuring the octanol-water partition coefficient (Kow) and conducting bioaccumulation tests with various species would be necessary.

There is a clear and urgent need for scientific investigation into the environmental fate and ecotoxicology of this compound. The absence of data on its persistence, degradation, and potential to accumulate in organisms means that its environmental risk cannot be assessed. Future research should prioritize the areas outlined above to fill this critical knowledge gap.

Uptake and Accumulation in Aquatic Organisms

There is currently a lack of specific studies on the uptake and bioaccumulation of this compound in aquatic organisms. However, the general properties of sulfonated aromatic compounds suggest a low potential for bioaccumulation. The ionic nature of the sulfonate group typically limits the ability of these compounds to pass through biological membranes and accumulate in fatty tissues.

Trophic Transfer Mechanisms

Trophic transfer is the process by which contaminants are passed from one level of the food chain to the next. Given the probable low bioaccumulation potential of this compound, the likelihood of significant biomagnification through the aquatic food web is considered to be low.

Ecotoxicity to Aquatic and Terrestrial Organisms (Non-Human)

Nitroaromatic compounds are recognized as a significant class of environmental contaminants due to their widespread use and potential for toxic effects on a variety of organisms. asm.orgnih.gov Many of these compounds are known to be toxic and mutagenic, with some being suspected or confirmed carcinogens. asm.org The presence of a nitro group can make these compounds resistant to biodegradation. asm.org

Effects on Algae and Aquatic Plants

| Compound | Species | Endpoint | Value (mg/L) | Reference |

| 3-nitro-1,2,4-triazol-5-one (NTO) | Selenastrum capricornutum | 96-hour IC50 | 3465 | dtic.mil |

This interactive table provides data on a related nitroaromatic compound to offer a comparative perspective.

Impact on Invertebrate and Vertebrate Species (e.g., fish)

The ecotoxicity of nitroaromatic compounds to aquatic invertebrates and vertebrates has been documented for various substances. Generally, these compounds tend to be more toxic to freshwater fish than to invertebrates. astm.org For instance, the LC50 values for several nitroaromatic compounds in fish range from 0.4 to 32 mg/L, while the EC50 values for invertebrates are between 3 and 100 mg/L. astm.org

Studies on the acute toxicity of nitrobenzene (B124822), a related compound, have been conducted on the fathead minnow (Pimephales promelas). epa.gov Furthermore, research on NTO demonstrated LC50 values of 830 mg/L and 460 mg/L in 24-hour and 48-hour acute studies, respectively, with the invertebrate Ceriodaphnia dubia in pH-adjusted media. dtic.mil

| Compound | Species | Endpoint | Value (mg/L) | Reference |

| Nitroaromatic Compounds | Freshwater Fish | LC50 | 0.4 - 32 | astm.org |

| Nitroaromatic Compounds | Freshwater Invertebrates | EC50 | 3 - 100 | astm.org |

| 3-nitro-1,2,4-triazol-5-one (NTO) | Ceriodaphnia dubia | 24-hour LC50 | 830 | dtic.mil |

| 3-nitro-1,2,4-triazol-5-one (NTO) | Ceriodaphnia dubia | 48-hour LC50 | 460 | dtic.mil |

This interactive table presents toxicity data for related nitroaromatic compounds to provide a broader context.

Soil Microorganism Response

The introduction of xenobiotic compounds like this compound into the soil can have varied effects on microbial communities. Soil microorganisms are crucial for essential processes such as nutrient cycling and organic matter decomposition. mdpi.com The recalcitrant nature of many nitroaromatic compounds can lead to their persistence in the soil environment. researchgate.net While specific studies on the impact of this compound on soil microorganisms are lacking, the general toxicity of nitroaromatics suggests a potential for disruption of microbial activity, which could, in turn, affect soil health and fertility.

Future Research Directions and Outlook for Disodium;5 Nitro 2 Oxidobenzenesulfonate

Exploration of Novel Synthetic Methodologies

Currently, there are no established or widely reported synthetic methodologies specifically for disodium (B8443419);5-nitro-2-oxidobenzenesulfonate. Future research would need to focus on developing efficient and scalable synthesis routes. This exploration could begin by adapting known sulfonation and nitration reactions used for analogous aromatic compounds. Key areas for investigation would include:

Starting Material Selection: Identifying readily available and cost-effective precursors.

Reaction Condition Optimization: Investigating catalysts, solvent systems, reaction times, and temperatures to maximize yield and purity.

Purification Techniques: Developing effective methods for isolating the final product in a high-purity form.

A comparative table of potential synthetic approaches could guide initial research:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct Sulfonation/Nitration of a Phenolic Precursor | Potentially straightforward, one or two-step process. | Controlling regioselectivity to achieve the desired isomer; harsh reaction conditions may be required. |

| Modification of a Pre-functionalized Benzene (B151609) Ring | Greater control over isomer formation. | May involve a multi-step synthesis, potentially lowering overall yield. |

| Enzymatic Synthesis | High selectivity, environmentally friendly conditions. | Enzyme discovery and optimization for this specific transformation could be complex. |

Advanced Applications in Interdisciplinary Fields

The potential applications of disodium;5-nitro-2-oxidobenzenesulfonate are entirely speculative at this stage and would be contingent on its yet-to-be-determined chemical and physical properties. However, based on the functional groups present (nitro, sulfonate, and phenoxide), several interdisciplinary fields could be of interest for future applied research:

Materials Science: The compound could be investigated as a monomer or an additive in the synthesis of novel polymers, potentially imparting properties such as thermal stability or specific electronic characteristics.

Coordination Chemistry: The presence of multiple potential coordination sites (phenoxide and sulfonate oxygens) suggests it could act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensory applications.

Analytical Chemistry: It could be explored as a chromogenic reagent or an indicator, where a change in color or other measurable property occurs in the presence of a specific analyte.

Development of Sustainable Production and Utilization Strategies

As with any new chemical entity, a forward-looking research plan should incorporate principles of green chemistry. The development of sustainable production strategies for this compound would be a critical long-term goal. Research in this area would focus on:

Green Solvents: Replacing traditional volatile organic solvents with water or other environmentally benign alternatives.

Catalysis: Employing reusable catalysts to improve reaction efficiency and reduce waste.

Energy Efficiency: Designing synthetic routes that proceed at lower temperatures and pressures.

Lifecycle Assessment: Evaluating the environmental impact of the compound from its synthesis to its final disposal or degradation.

Enhanced Understanding of Structure-Activity Relationships through Integrated Approaches

A deep understanding of the relationship between the molecular structure of this compound and its potential activities is fundamental. An integrated approach combining computational modeling and experimental validation would be essential.

Computational Chemistry: Quantum chemical calculations could predict the molecule's electronic properties, reactivity, and spectral characteristics. This would provide a theoretical framework to guide experimental work.

Spectroscopic Analysis: Thorough characterization using techniques such as NMR, FT-IR, and UV-Vis spectroscopy would be necessary to confirm the structure and understand its electronic transitions.

Systematic Derivatization: Synthesizing a library of related compounds with systematic variations in the functional groups would allow researchers to probe how specific structural features influence the compound's properties.

The following table outlines a potential integrated approach:

| Research Phase | Computational Methods | Experimental Techniques |

| Structural Elucidation | Geometry Optimization, NMR/IR Frequency Prediction | 1H & 13C NMR, FT-IR, Mass Spectrometry |

| Electronic Properties | Molecular Orbital Analysis, UV-Vis Transition Prediction | UV-Vis Spectroscopy, Cyclic Voltammetry |

| Reactivity Studies | Reaction Pathway Modeling, Fukui Function Analysis | Kinetic Studies, Product Analysis |

Q & A

Basic: What are the recommended storage conditions for disodium 5-nitro-2-oxidobenzenesulfonate to ensure long-term stability?

Store in airtight containers at room temperature (15–25°C), protected from moisture and light. Disodium salts like disodium phosphate demonstrate stability for up to 24 months under similar conditions, with regular monitoring for deliquescence or discoloration advised .

Basic: Which spectroscopic techniques are essential for confirming the molecular structure of disodium 5-nitro-2-oxidobenzenesulfonate?

Use H/C NMR to identify aromatic protons and sulfonate groups, FT-IR for nitro (NO) stretching vibrations (~1520–1350 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with spectral databases for sulfonate analogs .

Advanced: How can conflicting NMR data for disodium 5-nitro-2-oxidobenzenesulfonate derivatives be resolved?